molecular formula C10H14BrClFN B6216204 2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2742660-52-0

2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6216204
CAS No.: 2742660-52-0
M. Wt: 282.6
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Description

2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a methylpropan-1-amine group. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple stepsThe final step involves converting the free amine to its hydrochloride salt to improve solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by amination and salt formation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce imines or secondary amines .

Scientific Research Applications

2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antidepressant or antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms may enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the methylpropan-1-amine group. This combination of functional groups can confer distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2742660-52-0

Molecular Formula

C10H14BrClFN

Molecular Weight

282.6

Purity

95

Origin of Product

United States

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